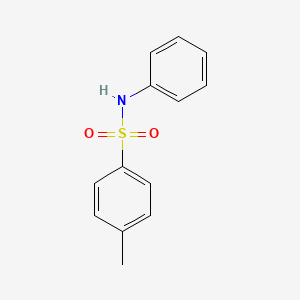

4-methyl-N-phenylbenzenesulfonamide

Description

General Significance of Sulfonamide Scaffolds in Medicinal Chemistry

The sulfonamide scaffold (-SO₂NH-) is of paramount importance in medicinal chemistry, having been a critical component in the development of numerous drugs. The discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, in the 1930s marked the beginning of the era of chemotherapy and revolutionized the treatment of bacterial infections. nih.gov Beyond their well-established antimicrobial effects, sulfonamide derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and diuretic properties. nih.govsigmaaldrich.com This versatility stems from the ability of the sulfonamide group to mimic a peptide bond and to act as a key hydrogen bond donor and acceptor, allowing for strong interactions with various biological targets.

Contextualization of N-Phenylbenzenesulfonamide Derivatives in Contemporary Research

Within the broad class of sulfonamides, N-phenylbenzenesulfonamide derivatives represent a significant area of contemporary research. These compounds, characterized by a phenyl group attached to the sulfonamide nitrogen, serve as valuable scaffolds for the design of new biologically active molecules. Researchers have explored the modification of both the N-phenyl ring and the benzenesulfonyl moiety to modulate the pharmacological properties of these derivatives. Studies have investigated their potential as inhibitors of various enzymes, and as antagonists for cellular receptors. nih.gov The structural and electronic properties of N-phenylbenzenesulfonamide derivatives are a subject of ongoing investigation to better understand their structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCWODDMDGANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883218 | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-34-8 | |

| Record name | N-Phenyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tosylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tosylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2P2PZ5R29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methyl N Phenylbenzenesulfonamide and Its Analogues

Direct N-Sulfonylation Approaches

Direct N-sulfonylation represents the most straightforward method for the formation of the sulfonamide bond, typically involving the reaction of an amine with a sulfonyl chloride.

Reaction of Anilines with 4-Toluenesulfonyl Chloride

The classical and widely employed method for synthesizing 4-methyl-N-phenylbenzenesulfonamide involves the reaction of aniline (B41778) with 4-toluenesulfonyl chloride, often referred to as tosyl chloride. semanticscholar.org This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

A common procedure involves dissolving aniline in a suitable solvent, such as benzene (B151609), and then adding a solution of 4-toluenesulfonyl chloride. nih.gov The mixture is then heated under reflux to drive the reaction to completion. After cooling, the product can be isolated through a series of workup steps including evaporation of the solvent, treatment with an aqueous base to remove unreacted sulfonyl chloride, and subsequent acidification to precipitate the desired sulfonamide. nih.gov An alternative approach involves performing the reaction at room temperature without a catalyst, which can still provide the product immediately. semanticscholar.org

The selection of the base and solvent can influence the reaction's efficiency. Pyridine (B92270) is often used to scavenge the generated hydrochloric acid. nih.gov In some instances, an aqueous solution of a base like potassium carbonate is used in a biphasic system with an organic solvent like tetrahydrofuran (B95107). nsf.gov

Comparative Studies of Reaction Conditions and Catalysis

To enhance the efficiency and yield of the N-sulfonylation of anilines, various reaction conditions and catalytic systems have been explored.

Metal Presence: The use of different metals has been shown to influence the reaction outcome. One comparative study on the synthesis of this compound in tetrahydrofuran (THF) investigated the effect of various metals. It was found that dispersed sodium metal significantly promoted the reaction, leading to excellent yields. researchgate.net The optimal amount of atomized sodium was determined to be 0.8 equivalents, which provided the product in high yield. researchgate.net

Ultrasonic Conditions: The application of ultrasound has emerged as a green and efficient method for promoting chemical reactions. mdpi.comderpharmachemica.com Studies have demonstrated that N-sulfonylation under ultrasonic irradiation (e.g., 35 kHz) is highly efficient, leading to very high yields in a shorter duration compared to conventional heating methods. researchgate.netresearchgate.net This method also has the advantage of not requiring a large excess of the amine. researchgate.net Combining the use of atomized sodium with ultrasonic irradiation in a mixed solvent system of ethanol (B145695) and THF has been shown to be a particularly effective protocol for the N-sulfonylation of amines. researchgate.net

| Entry | Metal | Yield (%) |

|---|---|---|

| 1 | Li | Trace |

| 2 | Na | 94 |

| 3 | K | 85 |

| 4 | Mg | 60 |

| 5 | Zn | 45 |

| 6 | Fe | Trace |

Derivatization Strategies

Building upon the core sulfonamide structure, various derivatization strategies allow for the synthesis of a diverse range of analogues with tailored properties.

Synthesis of Disulfonimide Analogues (e.g., 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide)

Disulfonimides, which contain two sulfonyl groups attached to a single nitrogen atom, are an important class of sulfonamide derivatives. The synthesis of 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide can be achieved through a two-step process. nih.govresearchgate.net

The first step is the synthesis of the monosulfonated product, this compound (also known as 4-toluene sulfonanilide), as described in section 2.1.1. In the second step, this intermediate is further reacted with another equivalent of 4-toluenesulfonyl chloride. nih.govresearchgate.net This second sulfonylation is typically carried out in a solvent like benzene under reflux. The reaction is facilitated by the presence of a strong base, such as potassium tert-butoxide, and a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the reactivity of the sulfonamide anion. nih.gov

Preparation of N-Acylsulfonamide Analogues (e.g., N-acetyl-4-methyl-benzenesulfonamide)

N-Acylsulfonamides are another significant class of derivatives. A common method for their preparation is the N-acylation of a primary sulfonamide. researchgate.net For the synthesis of N-acetyl-4-methyl-benzenesulfonamide, 4-methylbenzenesulfonamide can be reacted with an acylating agent such as acetyl chloride or acetic anhydride. dergipark.org.trdergipark.org.tr

These reactions are often conducted in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. dergipark.org.tr Alternatively, the reaction can be catalyzed by Lewis acids. dergipark.org.tr A particularly efficient one-pot synthesis of N-acylsulfonamides involves the use of cyanuric chloride as a dehydrating agent to couple a carboxylic acid directly with a sulfonamide at room temperature. thieme-connect.com Another approach involves the reaction of sodium N-chloro-p-toluenesulfonamide (chloramine-T) with acetyl chloride. dergipark.org.trdergipark.org.tr

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Chloramine-T, Acetyl Chloride | H2O, CH2Cl2, room temperature | 96 |

| Chloramine-T, Acetyl Chloride | OsO4 (cat.), room temperature, 12h | 89 |

Functionalization for Specific Scaffolds

The sulfonamide nitrogen can be further functionalized to introduce a variety of substituents, leading to diverse molecular scaffolds.

N-(phenylmethyl)benzenesulfonamide: This analogue is synthesized by reacting benzenesulfonamide (B165840) with benzyl (B1604629) bromide. chemsrc.com A more general approach for N-benzylation involves a two-step process where a primary amine is first reacted with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to benzylation using benzyl bromide in the presence of a base like sodium hydroxide (B78521) in a solvent such as tetrahydrofuran. nsf.gov

N-cyano-benzenesulfonamide: The synthesis of N-cyano derivatives can be achieved through various routes. One method involves the reaction of a pre-formed N-substituted sulfonamide with a cyanating agent. For example, 4-cyano-N-methyl-N-(2-phenyl-2-propenyl)benzenesulfonamide is prepared by reacting 4-cyano-N-methylbenzenesulfonamide with α-(bromomethyl)styrene in the presence of sodium hydride in N,N-dimethylformamide. prepchem.com

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic fragments, such as quinoline (B57606), piperidine (B6355638), and azomethine groups, into the this compound scaffold can significantly modulate the molecule's biological activity and physicochemical properties.

Quinoline Derivatives:

A notable synthetic strategy involves the preparation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, which serves as a key intermediate. This is achieved by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of a catalytic amount of pyridine in dichloromethane (B109758) at room temperature. nih.gov This intermediate can then undergo further reactions to incorporate the quinoline moiety. For instance, a library of pyridine derivatives bearing a sulfonamide group has been synthesized via a multi-component reaction involving an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate. nih.gov This reaction proceeds efficiently under solvent-free conditions at 90 °C. nih.gov

In a different approach, quinoline-based benzenesulfonamides have been developed as carbonic anhydrase inhibitors. nih.gov The synthesis starts with the conversion of 6-substituted 4-hydroxyquinolines to their 4-chloroquinoline (B167314) counterparts using phosphorus oxychloride. nih.gov These chloro-derivatives are then reacted with various aminobenzenesulfonamides to yield the target quinoline-based sulfonamides. nih.gov

Piperidine Derivatives:

The synthesis of 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) has been reported through a reaction of piperidine with p-toluenesulfonyl azide, followed by the addition of 3-butyn-2-one (B73955) at room temperature. nih.gov This method provides the desired product in high yield and purity. nih.gov Another approach to piperidine-containing compounds involves the aza-Michael addition reaction. For example, N-substituted 4-piperidones can be synthesized from divinyl ketone and a primary amine. kcl.ac.uk These piperidones are versatile intermediates for further functionalization.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Piperidine, p-Toluenesulfonyl azide, 3-Butyn-2-one | Room Temperature, 2 min | 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) | 82% | nih.gov |

Azomethine Derivatives:

Azomethines, or Schiff bases, are typically formed through the condensation of a primary amine with a carbonyl compound. biointerfaceresearch.com The synthesis of azomethine derivatives of this compound can be achieved by reacting an appropriately substituted aminobenzenesulfonamide with an aldehyde or ketone. Various methods, including conventional heating, microwave irradiation, and the use of green catalysts like lemon juice, have been employed to facilitate this reaction. biointerfaceresearch.com For example, the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with p-toluidine (B81030) has been successfully carried out under microwave irradiation in the presence of neutral alumina (B75360) and dichloromethane. biointerfaceresearch.com

Synthesis of Tetraphenylethylene Derivatives

A notable example in this category is the synthesis of 4-methyl-N-[3-(1,2,2-triphenylethenyl)phenyl]benzenesulfonamide (MTBF). This compound, which exhibits aggregation-induced emission (AIE), was successfully synthesized and characterized. researchgate.net The synthesis involves a multi-step process, culminating in the formation of the final product. The detailed synthetic procedure, while not fully elaborated in the abstract, leads to a crystalline solid whose structure has been confirmed by single-crystal X-ray diffraction. researchgate.net

| Compound Name | Abbreviation | Molecular Formula | Key Feature | Reference |

| 4-methyl-N-[3-(1,2,2-triphenylethenyl)phenyl]benzenesulfonamide | MTBF | C33H27NO2S | Aggregation-Induced Emission (AIE) | researchgate.net |

Structural Elucidation and Conformational Analysis

The precise three-dimensional architecture of 4-methyl-N-phenylbenzenesulfonamide has been determined through detailed crystallographic and spectroscopic studies. These investigations define the molecule's conformation, the spatial relationship between its aromatic rings, and the nature of the intermolecular forces that govern its assembly in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides the definitive solid-state structure of this compound. Crystals suitable for this analysis have been grown from an ethanolic solution by slow evaporation. nih.gov The study reveals that the compound crystallizes in the monoclinic space group. nih.gov The molecule is bent at the sulfur atom, a characteristic feature of this class of compounds. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.770 (2) |

| b (Å) | 9.768 (2) |

| c (Å) | 16.234 (5) |

| β (°) | 113.200 (2) |

| Volume (ų) | 1278.2 (6) |

| Z | 4 |

| Temperature (K) | 299 |

| R-factor [F² > 2σ(F²)] | 0.071 |

Intermolecular Interactions: Hydrogen Bonding (N-H⋯O, C-H⋯O) and Supramolecular Assembly

In the crystal lattice, molecules of this compound are organized into a higher-order supramolecular structure primarily through hydrogen bonding. nih.gov The most significant of these interactions are the N-H⋯O hydrogen bonds. nih.govnist.gov These bonds form between the sulfonamide nitrogen-hydrogen (N-H) group of one molecule and a sulfonyl oxygen (S=O) of a neighboring molecule. nih.gov This specific interaction links the molecules into centrosymmetric inversion dimers, a common structural motif for arylsulfonamides. nih.govnih.gov This dimeric pattern is a key element of the compound's supramolecular assembly, packing the molecules into column-like chains. nih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1N⋯O1ⁱ | 0.77 (4) | 2.17 (5) | 2.932 (4) | 172 (4) |

Dihedral Angles and Torsional Conformations of Aromatic Rings and Functional Groups

The conformation of this compound is defined by several key torsional and dihedral angles. The two aromatic rings (the phenyl group and the p-tolyl group) are not coplanar; instead, they are tilted relative to each other with a dihedral angle of 68.4 (1)°. nih.govripublication.com

The conformation of the central sulfonamide bridge is also crucial. The C—SO₂—NH—C torsion angle is -51.6 (3)°, indicating a bent structure at the sulfur atom. nih.govripublication.com Furthermore, the conformation of the N-C bond within the C—SO₂—NH—C segment is described as having trans and gauche arrangements with respect to the two S=O bonds. nih.gov

Spectroscopic Characterization in Research

Spectroscopic methods are essential for confirming the identity and elucidating the structural features of this compound in various phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the chemical environment of the hydrogen and carbon atoms within the molecule. The spectra provide distinct signals corresponding to the chemically non-equivalent nuclei in the two different aromatic rings and the methyl group.

¹H NMR: In the proton NMR spectrum (recorded in CDCl₃), the protons of the tolyl ring appear as a doublet at approximately 7.69 ppm, while the phenyl ring protons and the remaining tolyl protons produce a series of multiplets between 7.06 and 7.25 ppm. The single methyl group gives a characteristic sharp singlet at 2.36 ppm.

¹³C NMR: The carbon spectrum shows distinct resonances for each carbon atom. The p-tolyl methyl carbon appears at 21.5 ppm. The aromatic carbons resonate in the typical downfield region from 121.4 to 143.9 ppm, with the carbons directly attached to the sulfonyl group and the methyl group showing characteristic shifts.

| Spectrum | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR (400 MHz) | 7.69 (d, J = 8.0 Hz, 2H) |

| 7.25-7.19 (m, 5H) | |

| 7.10-7.06 (m, 3H) | |

| 2.36 (s, 3H) | |

| ¹³C NMR (100 MHz) | 143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4, 21.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound, typically recorded using a KBr wafer, shows key absorption bands that confirm its structure.

The most prominent peaks include the N-H stretching vibration, the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, and various C-H and C=C stretching and bending vibrations from the aromatic rings.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3390 - 3230 |

| SO₂ | Asymmetric Stretching | 1345 - 1315 |

| Symmetric Stretching | 1185 - 1145 | |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| S-N | Stretching | 925 - 905 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by the presence of two chromophores: the phenyl group and the p-tolyl group. These aromatic systems give rise to absorptions in the ultraviolet region of the electromagnetic spectrum. The observed electronic transitions are primarily π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The benzene (B151609) rings within the molecule contain conjugated π systems. Such systems typically result in multiple absorption bands. The electronic spectrum is expected to show bands corresponding to these π → π* transitions. The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent environment; however, detailed experimental spectra specifying the λmax values for this particular compound are not extensively detailed in readily available literature. In general, for substituted benzenes, these transitions are well-documented. The presence of the sulfonyl group and the secondary amine bridge can influence the exact position and intensity of these absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region |

| π → π* | Phenyl and p-Tolyl rings | Ultraviolet (UV) |

This table is based on the general principles of UV-Vis spectroscopy for aromatic compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound provides significant insights into its molecular structure through controlled fragmentation. The electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions that reveal the compound's connectivity. The molecular weight of this compound is 247.31 g/mol , which corresponds to the molecular ion peak ([M]+•) observed at a mass-to-charge ratio (m/z) of 247. nist.gov

The fragmentation pattern is dominated by the cleavage of the sulfonamide functional group, specifically at the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. A prominent fragmentation pathway involves the cleavage of the S-N bond. This can result in the formation of a fragment corresponding to the phenylamino (B1219803) radical, [C₆H₅NH]•, leading to a potential ion at m/z 92.

The most intense peak (base peak) in the spectrum is typically observed at m/z 91. This peak corresponds to the highly stable tropylium (B1234903) cation, [C₇H₇]⁺, which is formed from the p-toluenesulfonyl portion of the molecule following cleavage and rearrangement. Another significant fragment is often seen at m/z 65, which arises from the loss of an acetylene (B1199291) molecule (C₂H₂) from the phenyl cation or other aromatic fragments.

Table 2: Significant Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 247 | [C₁₃H₁₃NO₂S]⁺ (Molecular Ion) | [CH₃C₆H₄SO₂NHC₆H₅]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ | p-Toluenesulfonyl cation |

| 92 | [C₆H₅NH]⁺ | Phenylamino cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |

Data derived from spectral information available in public databases. nist.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties.

Studies on related benzenesulfonamide (B165840) structures have shown that DFT can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov The optimization of the molecular geometry of 4-methyl-N-phenylbenzenesulfonamide reveals the spatial arrangement of its atoms and the conformation of its flexible bonds. For instance, the molecule is bent at the sulfur atom, and the two benzene (B151609) rings are tilted relative to each other.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. For a series of N-1-sulfonyl substituted benzimidazole (B57391) derivatives, DFT calculations have shown how different substituents affect the HOMO-LUMO gap, with nitro-substituted compounds exhibiting the smallest gaps and thus higher reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2a | -7.135 | -2.126 | 5.009 |

| 2b | -7.213 | -2.098 | 5.115 |

| 2c | -7.025 | -2.431 | 4.594 |

| 2d | -7.241 | -2.123 | 5.118 |

| 2e | -7.865 | -3.876 | 3.989 |

Data derived from a study on substituted benzimidazole derivatives and is illustrative of the type of data obtained from DFT calculations. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.com

Molecular docking studies of benzenesulfonamide derivatives with human carbonic anhydrase (hCA) isoforms, such as hCA I, hCA II, and hCA IX, have revealed key interactions within the enzyme's active site. tandfonline.comnih.govrsc.org The sulfonamide group typically coordinates with the zinc ion in the active site, while the aryl portions of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. tandfonline.comnih.gov For instance, in the active site of hCA IX, residues such as Gln92, Thr200, and His68 have been identified as important for binding. rsc.org Although specific docking studies on this compound are not extensively reported, the behavior of similar benzenesulfonamide derivatives provides a strong indication of its potential binding modes.

Table 2: Representative Molecular Docking Results of Benzenesulfonamide Derivatives with Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 9c | hCA I | -5.13 | Not specified |

| 9h | hCA II | -5.32 | Not specified |

| Compound 2 | hCA IX | Not specified | Efficiently bound in active site |

| Compound 7 | hCA IX | Not specified | Efficiently bound in active site |

| Compound 27 | hCA IX | -9.2 | Gln92, Thr200, Asn66, His68 |

Data compiled from studies on various benzenesulfonamide derivatives to illustrate typical docking results. tandfonline.comnih.govrsc.org

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, stability, and binding affinity over time. By simulating the motion of atoms and molecules, MD can reveal how a ligand like this compound behaves in a biological environment, such as in solution or bound to a protein.

MD simulations of sulfonamide-protein complexes, for example with carbonic anhydrase, can be used to assess the stability of the binding pose predicted by molecular docking. rsc.org Parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the radius of gyration (Rg), and the number of hydrogen bonds over the simulation time are analyzed to determine the stability of the complex. unram.ac.id A stable complex will show minimal fluctuations in these parameters. For instance, a study on GTRNase and lysozyme (B549824) proteins showed how RMSD values increased with temperature, indicating greater flexibility. unram.ac.id Furthermore, MD simulations can be enhanced with methods like accelerated MD (aMD) to more efficiently sample the conformational space of flexible proteins and identify druggable pockets. mdpi.com

This table summarizes common parameters and their interpretation in MD simulations based on general principles and findings from various studies. unram.ac.id

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For benzenesulfonamide derivatives, QSAR studies have been conducted to model their antibacterial activity. nih.gov These studies often employ a range of molecular descriptors, including electronic (e.g., HOMO and LUMO energies), steric (e.g., molar refractivity), and hydrophobic parameters. The results of these studies indicate that factors such as the electronic properties and the size of substituents on the benzene ring can significantly impact the antibacterial efficacy. For example, one study found a linear correlation between antibacterial activity and electronic and steric parameters, suggesting that small, electron-donating groups could enhance activity against Gram-positive bacteria. nih.gov

Table 4: Representative Descriptors and Statistical Parameters from a QSAR Study of Benzenesulfonamide Derivatives

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Can influence charge transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. | Correlates with steric effects and van der Waals interactions. |

| Molecular Volume (MV) | The volume of the molecule. | Increased MV can lead to increased antimicrobial activity. |

| Statistical Parameter | Value | Meaning |

| R² | > 0.9 | Indicates a good fit of the model to the data. |

| Q² (cross-validated R²) | > 0.5 | Indicates good predictive ability of the model. |

This table presents typical descriptors and statistical measures used in QSAR studies of sulfonamides, based on findings from the literature. nih.gov

Analysis of Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgnih.gov The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org

While specific AIE studies on this compound are not widely reported, its aromatic structure suggests it could potentially exhibit AIE properties. Aromatic molecules with rotatable single bonds, such as the C-S and S-N bonds in this compound, are prone to intramolecular rotations in solution, which can quench fluorescence. Upon aggregation, the packing of molecules can restrict these rotations, leading to enhanced emission. The study of simple aromatic molecules like the 2-aminophenylboronic acid dimer has shown that even molecules with less complex structures can be AIE-active due to ordered molecular packing that prevents π–π stacking-induced quenching. nih.govrsc.org Further investigation into the photophysical properties of this compound in different aggregation states would be necessary to confirm if it is an AIE-gen and to elucidate the specific mechanism.

Biological Activities and Pharmacological Investigations of 4 Methyl N Phenylbenzenesulfonamide Derivatives

Antimicrobial Activities

The antimicrobial potential of 4-methyl-N-phenylbenzenesulfonamide derivatives has been extensively studied, revealing their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy

The search for novel antibacterial agents is a critical area of research, driven by the rise of antibiotic-resistant bacteria. nih.gov Sulfonamide derivatives have historically been important in combating bacterial infections. rsc.org Modern research continues to explore their potential, with many new derivatives of this compound showing significant antibacterial activity. nih.govrsc.orgresearchgate.netorgchemres.org

Studies have shown that these derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, novel sulfonamides synthesized from p-toluenesulfonyl chloride and various amino compounds have demonstrated potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. nih.gov Some derivatives have even shown antibacterial activity comparable to the commercial antibiotic ciprofloxacin (B1669076). nih.gov The introduction of different substituents on the phenyl ring can significantly influence the antibacterial spectrum and potency. rsc.org For example, introducing a bulky lipophilic group at the para position of the phenyl ring has been shown to increase activity against Staphylococcus aureus. rsc.org

The mechanism of action for the antibacterial effects of some sulfonamide derivatives is believed to involve the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid. rsc.org However, other mechanisms may also be at play, and further research is needed to fully elucidate the antibacterial modes of action for all derivatives. rsc.orgnih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Sulfonamides from p-toluenesulphonyl chloride and amino acids | S. aureus, B. subtilis, E. coli, K. pneumoniae | Potent activity, comparable to ciprofloxacin for some derivatives. | nih.gov |

| Coumarin-6-sulfonamides | Escherichia coli, Staphylococcus aureus | Displayed in vitro antibacterial activity. | researchgate.net |

| Sulfonamides with hydroxyl groups | Escherichia Coli, Staphylococcus Aurous, Bacillus Subtilis, Salemonella Typhi | Showed antibacterial activity against the tested strains. | orgchemres.org |

| Modified sulfathiazole (B1682510) derivatives | Staphylococcus aureus strains | Selectively effective, with increased activity from bulky lipophilic substituents. | rsc.org |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives | Gram-negative and Gram-positive bacteria | Potent antibacterial activity, with some derivatives showing low MIC values against S. aureus and A. xylosoxidans. | nih.gov |

| Benzenesulfonamide (B165840) derivatives with pyrazole (B372694) and thiazole (B1198619) rings | Gram-negative bacteria and Candida albicans | Dual antibacterial and antifungal potency for some derivatives. | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also demonstrated notable antifungal activity. nih.govnih.govtandfonline.comtandfonline.com Fungal infections, particularly in immunocompromised individuals, pose a significant health threat, necessitating the development of new antifungal agents. tandfonline.com

Research has shown that certain sulfonamide-1,2,4-triazole derivatives exhibit both antifungal and antibacterial properties. nih.gov The antifungal activity of these compounds has been evaluated against various pathogenic yeasts, including species of Candida and Cryptococcus. tandfonline.com Some derivatives have shown promising results, indicating their potential as broad-spectrum antimicrobial agents. nih.gov The mechanism of antifungal action for some sulfonamides may involve the inhibition of carbonic anhydrase, an enzyme present in some pathogenic fungi. tandfonline.comtandfonline.com

Furthermore, new sulfanyl-substituted niclosamide (B1684120) derivatives, which can be considered structurally related to the broader class of sulfonamides, have shown high in vitro antifungal activity against Madurella mycetomatis, the primary causative agent of eumycetoma. mdpi.comdundee.ac.uk

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Sulfonamide-1,2,4-triazole derivatives | Pathogenic fungi | Showed antifungal activity. | nih.gov |

| 1-tosyl-1-H-benzo(d)imidazol-2-amine (TBZA) and its metal complexes | Candida species, Cryptococcus neoformans, Cryptococcus gattii | Exhibited antifungal activity against pathogenic yeasts. | tandfonline.comtandfonline.com |

| Benzenesulfonamide derivatives with pyrazole and thiazole rings | Candida albicans | Showed dual antibacterial and antifungal potency. | nih.gov |

| Sulfanyl-substituted niclosamide derivatives | Madurella mycetomatis | High in vitro antifungal activity. | mdpi.comdundee.ac.uk |

Anticancer and Antitumor Research

The therapeutic potential of this compound derivatives extends to oncology, where they have been investigated for their ability to combat cancer. nih.govnih.govfevir.net These compounds have shown promise in inhibiting tumor growth and inducing cancer cell death through various mechanisms. nih.govnih.govresearchgate.netnih.gov

Inhibition of Tumor Cell Proliferation and Colony Formation

A hallmark of cancer is uncontrolled cell proliferation. Several studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. nih.govmdpi.comnih.gov For instance, certain sulfonamide derivatives have been shown to reduce the growth of cervical cancer (HeLa) cells in a dose- and time-dependent manner. nih.gov Similarly, 1-acylated indoline-5-sulfonamides have demonstrated the ability to suppress the growth of MCF7 breast cancer cells. mdpi.com

The colony formation assay, a method used to determine the ability of single cells to grow into colonies, is a key indicator of tumorigenicity. youtube.comyoutube.com Research has shown that some sulfonamide derivatives can significantly inhibit the colony-forming capacity of cancer cells, such as human LS174T colorectal cancer cells. nih.gov This suggests that these compounds can interfere with the sustained proliferation required for tumor development.

Induction of Ferroptosis via Specific Molecular Axes (e.g., KEAP1-NRF2-GPX4)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The induction of ferroptosis has emerged as a promising strategy in cancer therapy. nih.govnih.gov The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. nih.govyoutube.com While Nrf2 activation is generally protective, in many cancers, its persistent activation promotes tumor growth and chemoresistance. nih.govnih.govuniroma1.it Therefore, inhibiting the Nrf2 pathway is a potential therapeutic approach to sensitize cancer cells to treatment. nih.govnih.govuniroma1.ityoutube.com

The system Xc⁻-GSH-GPX4 axis is a crucial pathway that protects cells from ferroptosis by detoxifying lipid peroxides. nih.govnih.gov Glutathione peroxidase 4 (GPX4) is a key enzyme in this pathway. nih.govnih.gov Some studies suggest that certain compounds can induce ferroptosis by inactivating GPX4. nih.gov While direct evidence linking this compound derivatives to the KEAP1-NRF2-GPX4 axis is still emerging, the broader class of sulfonamides is known to modulate pathways involved in cellular stress and survival, making this an active area of investigation.

Modulation of Transforming Growth Factor Beta Receptor 1 (TGFβR1) Signaling

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. nih.govfrontiersin.orgnih.govnumberanalytics.com In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell growth and promoting apoptosis. nih.govfrontiersin.orgnih.gov However, in advanced cancers, TGF-β signaling can paradoxically promote tumor progression, invasion, and metastasis. nih.govfrontiersin.orgnih.gov

Targeting the TGF-β pathway, particularly the TGF-β receptor 1 (TGFβR1), has become an attractive strategy for cancer therapy. nih.govnih.gov Small molecule inhibitors of TGFβR1 can block the downstream signaling cascade, thereby mitigating the tumor-promoting effects of TGF-β. nih.govnih.gov For example, the TGFβR1 inhibitor galunisertib (B1674415) has shown promise in enhancing the antitumor activity of other cancer therapies. nih.gov While specific studies on the direct interaction of this compound with TGFβR1 are limited, the structural features of sulfonamides make them potential candidates for the design of novel TGFβR1 inhibitors. The ability of sulfonamide derivatives to act as inhibitors of various enzymes and signaling pathways underscores their potential in this area of cancer research. nih.gov

General Antitumor Effects of Sulfonamide Scaffolds

The sulfonamide moiety is a key pharmacophore in the development of anticancer agents. nih.govmdpi.com Its derivatives have been shown to inhibit cancer cell proliferation, trigger apoptosis (programmed cell death), and disrupt the cell cycle. nih.gov The anticancer activity of sulfonamides is often attributed to their ability to inhibit various enzymes that are overexpressed in cancer cells. nih.gov

Research into specific derivatives of 4-methylbenzenesulfonamide has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, two series of 2-aminopyridine (B139424) and tyrphostin AG17 analogs bearing the 4-methylbenzenesulfonamide moiety were synthesized and evaluated for their anticancer properties. nih.gov Several of these compounds exhibited potent cytotoxic activity against the human breast cancer cell line MCF-7, with some showing greater efficacy than the reference drug E7070. nih.gov Further investigation revealed that the cytotoxic effects of these compounds were linked to the inhibition of cyclin-dependent kinase-2 (CDK2), an enzyme crucial for cell cycle regulation. nih.gov

In another study, N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide were investigated for their anticancer effects on breast and cervical cancer cell lines. nih.gov Both compounds displayed significant cytotoxic activity, with 2,5-Dichlorothiophene-3-sulfonamide showing particularly potent effects against HeLa, MDA-MB-231, and MCF-7 cells, comparable to standard anticancer drugs like Cisplatin and doxorubicin. nih.gov Molecular docking studies suggested that these compounds could interact with and potentially disrupt the function of DNA. nih.gov

The versatility of the sulfonamide scaffold allows for the design of compounds that can target multiple pathways involved in cancer progression, highlighting its importance in the development of novel anticancer therapies. nih.gov

Enzyme Inhibition Studies

The therapeutic effects of this compound derivatives are often mediated through the inhibition of specific enzymes. This section explores their activity against carbonic anhydrases, dihydropteroate synthetase, matrix metalloproteinases, and cholinesterases.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov Unsubstituted sulfonamides are well-established as potent inhibitors of CAs. acs.org The sulfonamide group (-SO2NH2) binds to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. tandfonline.comacs.org

Numerous studies have demonstrated the CA inhibitory potential of sulfonamide derivatives. For example, a series of novel benzenesulfonamides displayed highly potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating strong binding to the enzymes. nih.govnih.gov The structure-activity relationship (SAR) studies have shown that modifications to the aromatic or heterocyclic scaffold of the sulfonamide can significantly influence its inhibitory potency and selectivity for different CA isoforms. mdpi.comacs.org For instance, five-membered heterocyclic sulfonamides have generally been found to be more effective CA inhibitors than those with six-membered rings. mdpi.com

The inhibition of specific CA isoforms has therapeutic implications for a variety of diseases, including glaucoma, epilepsy, and certain types of cancer where these enzymes are overexpressed. mdpi.comnih.gov

Sulfonamides were the first class of synthetic antibiotics to be used systemically. nih.gov Their antibacterial action stems from their ability to inhibit dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. frontiersin.orgpatsnap.compatsnap.com Bacteria must synthesize their own folic acid, a vital precursor for DNA and RNA synthesis, whereas humans obtain it from their diet. patsnap.com This difference makes DHPS an excellent target for selective antibacterial therapy. patsnap.com

Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of DHPS. patsnap.combiorxiv.org They act as competitive inhibitors, binding to the active site of DHPS and preventing the synthesis of dihydropteroate, thereby halting bacterial growth. frontiersin.orgpatsnap.com

However, the widespread use of sulfonamides has led to the emergence of bacterial resistance. nih.gov Resistance is often mediated by mutations in the folP gene, which encodes DHPS. frontiersin.orgbiorxiv.org These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind pABA. nih.govnih.gov In some cases, bacteria acquire foreign sul genes that encode for highly resistant DHPS variants. nih.govbiorxiv.org Understanding these resistance mechanisms is crucial for the development of new sulfonamide-based antibiotics that can overcome this challenge. frontiersin.org

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. benthamdirect.com While essential for normal physiological processes like tissue remodeling, their overexpression is implicated in various pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis. benthamdirect.com This makes MMPs attractive targets for drug development. benthamdirect.comnih.gov

Aryl sulfonamide derivatives have been extensively studied as MMP inhibitors. benthamdirect.comnih.gov The sulfonamide group can act as a zinc-binding group (ZBG), coordinating with the zinc ion in the MMP active site and inactivating the enzyme. nih.govacs.org Structure-activity relationship studies have shown that the nature of the substituents on the aryl ring and the sulfonamide nitrogen can significantly impact the inhibitory potency and selectivity of these compounds against different MMP isoforms. nih.govacs.org

For instance, α-arylsulfonylamino phosphonates have shown nanomolar affinity for MMPs, a potency comparable to that of hydroxamate-based inhibitors, which are among the most potent MMP inhibitors known. acs.org The development of selective MMP inhibitors is a key goal in this field to minimize off-target effects. benthamdirect.com

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the therapeutic strategies for AD involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov

Recent research has highlighted the potential of sulfonamide derivatives as cholinesterase inhibitors. nih.govresearchgate.net Several studies have reported the synthesis of sulfonamide-based compounds that exhibit significant inhibitory activity against both AChE and BChE. researchgate.netmdpi.com For example, a series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were designed and found to be active against BChE, with some compounds showing IC50 values in the low micromolar range. nih.gov

Furthermore, some sulfonamide derivatives have been designed as multi-target-directed ligands (MTDLs) for AD, combining cholinesterase inhibition with other beneficial activities such as antioxidant effects and calcium channel blockade. mdpi.com This multi-pronged approach is considered a promising strategy for developing more effective treatments for this complex disease. mdpi.comresearchgate.net The facile synthesis and broad biological activity of sulfonamides make them an attractive scaffold for the development of new anti-Alzheimer's agents. nih.gov

Beyond the enzymes already discussed, the sulfonamide scaffold has been utilized to design inhibitors for a variety of other enzymes relevant to drug discovery. A notable example is the targeting of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov

As mentioned in the antitumor section, derivatives of 4-methylbenzenesulfonamide have been successfully designed as CDK2 inhibitors. nih.gov Two series of compounds, based on 2-aminopyridine and tyrphostin AG17 scaffolds and incorporating the 4-methylbenzenesulfonamide moiety, demonstrated good inhibitory activity against CDK2. nih.gov Molecular docking studies provided insights into the binding modes of these compounds within the CDK2 active site, aiding in the rational design of more potent inhibitors. nih.gov

The ability of sulfonamides to act as bioisosteres for carboxylic acids, offering potential advantages in terms of metabolic stability and membrane permeability, further enhances their utility in drug design. nih.gov This chemical versatility allows for the exploration of sulfonamide derivatives as inhibitors for a wide range of enzymes, making them a valuable tool in modern drug discovery programs. rsc.orgrsc.orgresearchgate.net

Anti-inflammatory Properties

Derivatives of this compound have been the subject of research for their potential anti-inflammatory effects. Studies have explored different chemical modifications to enhance this activity, with promising results observed in both in vitro and in vivo models.

One area of investigation involves incorporating the 4-methylbenzenesulfonamide moiety into other heterocyclic structures known for their biological activities, such as coumarins. A study evaluated four series of 4-methyl-7-substituted coumarin (B35378) derivatives for their in vitro anti-inflammatory potential using an anti-denaturation assay. nih.gov Among the tested compounds, certain derivatives with electron-donating and nitrogen-rich fragments demonstrated notable activity. For instance, compounds 3o , 5f , 6c , and 7d were identified as the most active within their respective series. nih.gov Specifically, some 4-methyl-7-amino/amido coumarins, such as 6b , 6c , 6l , 6n , and 7d , showed superior anti-inflammatory effects compared to other members of their series, with inhibition of denaturation ranging from 29-37% at a concentration of 100 µg/mL. nih.gov

In another study, novel benzenesulfonamide derivatives incorporating a 5′-aminospirotriazolotriazine scaffold were synthesized and evaluated. mdpi.com These compounds were tested for their ability to reduce carrageenan-induced paw edema in rats, a standard in vivo model for acute inflammation. The results indicated that three of the synthesized derivatives exhibited stronger anti-inflammatory activity than the standard drug, indomethacin. mdpi.com Furthermore, these compounds demonstrated a significant membrane-stabilizing effect on erythrocytes. At a concentration of 400 µg/mL, the derivatives inhibited heat-induced hemolysis by 93.9% to 95.2%, comparable to the 94.5% inhibition by indomethacin, suggesting that their anti-inflammatory mechanism may involve the prevention of lysosomal membrane damage. mdpi.com

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound Series | Key Active Compounds | Assay | Notable Finding | Reference |

|---|---|---|---|---|

| 4-Methyl-7-substituted Coumarins | 3o, 5f, 6c, 7d | Protein Denaturation Assay | Most active in their respective series. | nih.gov |

| 4-Methyl-7-amino/amido Coumarins | 6b, 6c, 6l, 6n, 7d | Protein Denaturation Assay | 29-37% inhibition of denaturation at 100 µg/mL. | nih.gov |

| 5'-Aminospirotriazolotriazine Benzenesulfonamides | Compounds 1, 2, 3 | Carrageenan-Induced Paw Edema (in vivo) | Stronger anti-inflammatory activity than indomethacin. | mdpi.com |

| 5'-Aminospirotriazolotriazine Benzenesulfonamides | Compounds 1, 2, 3 | Erythrocyte Membrane Stabilization (in vitro) | Up to 95.2% inhibition of hemolysis, comparable to indomethacin. | mdpi.com |

Other Reported Pharmacological Activities

Beyond anti-inflammatory effects, the versatile structure of this compound has been exploited to develop derivatives with a range of other important pharmacological properties.

The sulfonamide group is a well-established pharmacophore in the design of hypoglycemic agents, most notably in the sulfonylurea class of antidiabetic drugs. nih.govnih.gov Research has shown that derivatives of benzenesulfonamide can serve as potential antidiabetic agents in a manner similar to sulfonylureas. nih.gov

In one study, a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a streptozotocin-induced diabetic rat model. nih.gov Several of the synthesized compounds demonstrated significant hypoglycemic properties. When administered at a dose of 100 mg/kg, compounds 12 and 13 from this series showed a significant reduction in blood glucose levels. nih.gov For comparison, the standard drug glibenclamide, at a dose of 5 mg/kg, produced a 32.7% reduction in blood glucose. nih.gov These findings suggest that the benzenesulfonamide scaffold is a promising starting point for developing new oral hypoglycemic agents. nih.gov

Table 2: Hypoglycemic Activity of N-(4-phenylthiazol-2-yl)benzenesulfonamide Derivatives

| Compound | Dose (p.o.) | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| Compound 12 | 100 mg/kg | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose. | nih.gov |

| Compound 13 | 100 mg/kg | Streptozotocin-induced diabetic rats | Showed more prominent activity among the effective compounds. | nih.gov |

| Glibenclamide (Standard) | 5 mg/kg | Streptozotocin-induced diabetic rats | 32.7% blood glucose lowering activity. | nih.gov |

Benzenesulfonamide derivatives are the chemical foundation for several classes of diuretics. Thiazide drugs, for instance, are chloro-benzenesulfonamide-bearing compounds used clinically to treat hypertension. nih.gov Their mechanism, while complex, is linked to their diuretic effects.

Recent research has focused on urea (B33335) transporters (UTs) as novel targets for developing salt-sparing diuretics. In this context, a novel diarylamide compound, 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3) , was synthesized by incorporating a benzenesulfonamide group. nih.gov This compound was found to be a potent UT inhibitor and demonstrated oral diuretic activity in both mice and rats without causing significant electrolyte excretion imbalances. nih.gov The study indicated that the compound primarily exerts its diuretic effect by inhibiting the urea transporter UT-A1. nih.gov

The search for new anti-HIV agents has led to the exploration of various heterocyclic compounds. A series of 4-phenylcoumarin (B95950) derivatives, which can be related to the broader class of benzenesulfonamides through structural similarities and synthetic pathways, were synthesized and evaluated for their activity against HIV. researchgate.net The study focused on their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

The investigation revealed that a hydrazone derivative, compound 8b , and an ethylthiosemicarbazide derivative, compound 4c , exhibited the most potent inhibitory activity against wild-type HIV-1. researchgate.net Further evaluation showed that compound 8b had a significant inhibitory effect on the HIV-1 reverse transcriptase enzyme, with an IC50 value of 9.01 nM, which was comparable to the reference drug Efavirenz. researchgate.net Structure-activity relationship studies highlighted the importance of a 6-chloro and a 4-phenyl substituent on the coumarin scaffold for optimal activity. researchgate.net

The emergence of drug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents. In a study evaluating 4-methyl-7-substituted coumarin derivatives, several compounds were screened for their in vitro activity against Mycobacterium tuberculosis. nih.gov The research identified compounds 3k–n , 5b–d , 6d–f , 6k , 7a , and 7f as the most potent antitubercular agents from the tested series. The structure-activity relationship analysis suggested that the presence of electron-withdrawing substituents was beneficial for enhancing antitubercular activity in these compounds. nih.gov

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. Derivatives of benzenesulfonamide have shown promise in this area. In one study, diastereomers of 10-benzenesulfonyl-dihydroartemisinin were synthesized and screened against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The results were particularly noteworthy for 10β-benzenesulfonyl-dihydroartemisinin , which demonstrated stronger antimalarial activity than the parent compound, artemisinin (B1665778), and was significantly more active than chloroquine (B1663885) against resistant strains. nih.gov This suggests that the 10β-sulfonyl derivative could be a promising candidate for development as an antimalarial drug. nih.gov

Another line of research investigated N-acyl-2-amino-4-chlorophenyl sulfides, which were found to be active against P. falciparum. google.com These findings provide a new structural framework for the design of novel antimalarial agents. google.com

Table 3: Antimalarial Activity of Selected Benzenesulfonyl Derivatives

| Compound | Target | Key Finding | Reference |

|---|---|---|---|

| 10β-Benzenesulfonyl-dihydroartemisinin | P. falciparum (chloroquine-resistant and -sensitive) | Two times more active than artemisinin and ninety times more active than chloroquine. | nih.gov |

| 10α-Benzenesulfonyl-dihydroartemisinin | P. falciparum (chloroquine-resistant and -sensitive) | Ten times less active than the 10β-diastereomer. | nih.gov |

| N-acyl-2-amino-4-chlorophenyl sulfides | P. falciparum | Active against the parasite, providing a new structural framework. | google.com |

Protistocidal Activity of Zinc Complexes of this compound Derivatives

Investigations into the biological activities of this compound derivatives have extended to their potential as protistocidal agents, particularly when complexed with zinc. These studies have highlighted that the introduction of a metal center can significantly influence the biological properties of the parent sulfonamide ligand.

Research has focused on the synthesis of zinc(II) complexes with azomethine derivatives of this compound and evaluation of their activity against various protists. A notable study involved the investigation of zinc complexes with azomethines derived from 5-chloro-2-(N-tosylamino)benzaldehyde and 4-chloroaniline. The resulting zinc complex exhibited significant protistocidal activity, reportedly twice as effective as the commercially available reference drug, toltrazuril. This finding underscores the potential of these compounds in the development of new antiprotozoal agents.

Further studies have explored the impact of different substituents on the phenyl rings of the this compound ligand. For instance, a series of bis[2-[[(E)-((fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) complexes, featuring mono-, di-, and trifluorophenyl substitutions, were synthesized and assessed for their protistocidal, fungistatic, and antibacterial activities. While the research confirmed that these zinc complexes were subject to protistocidal evaluation, specific quantitative data on their efficacy were not detailed in the available literature.

The general approach in these studies involves the in vitro screening of the synthesized zinc complexes against target protists, such as those from the genus Eimeria, which are responsible for coccidiosis in poultry. The activity is typically compared against a known antiprotozoal drug to gauge the relative effectiveness of the novel compounds.

The enhanced activity of the zinc complexes compared to the free ligands is often attributed to the principles of chelation theory. Chelation can increase the lipophilic nature of the molecule, facilitating its transport across the protistal cell membrane. Once inside the cell, the complex can dissociate, releasing the bioactive ligand and the zinc ion, which may then interfere with essential cellular processes of the protist.

Detailed quantitative data from these protistocidal investigations, which would allow for a comprehensive comparison of the different derivatives, is limited in the public domain. The following table summarizes the key findings from the available research.

| Compound Name | Key Findings on Protistocidal Activity | Reference |

| Zinc complex with azomethine of 5-chloro-2-(N-tosylamino)benzaldehyde and 4-chloroaniline | Activity was reported to be two times higher than the reference drug toltrazuril. | |

| bis[2-[[(E)-((Fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) complexes (mono-, di-, and tri-fluorophenyl substituted) | Protistocidal activity was investigated, but specific quantitative data is not publicly available. |

Table 1. Summary of Protistocidal Activity of Zinc Complexes of this compound Derivatives

Mechanistic Insights into Biological Action

Target Identification and Validation (e.g., KEAP1-NRF2-GPX4 axis)

A significant mechanism of action for derivatives of 4-methyl-N-phenylbenzenesulfonamide involves the targeting of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2)-Glutathione Peroxidase 4 (GPX4) axis. This pathway is a critical regulator of cellular redox homeostasis and has been identified as a key player in the process of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.

The KEAP1-NRF2 system functions as a primary sensor and responder to oxidative stress. Under normal conditions, KEAP1 binds to NRF2, facilitating its ubiquitination and subsequent degradation by the proteasome. nih.gov This keeps NRF2 levels low. However, in the presence of electrophilic or oxidative stress, KEAP1 is modified, leading to the dissociation of NRF2. nih.gov Liberated NRF2 then translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.gov

One such crucial downstream target of NRF2 is GPX4, an enzyme that plays a central role in mitigating lipid peroxidation by converting toxic lipid hydroperoxides into non-toxic lipid alcohols. mdpi.com The KEAP1-NRF2-GPX4 axis, therefore, represents a primary defense mechanism against ferroptosis.

Research on a derivative, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (B165840) (PMSA), has demonstrated that it can induce ferroptosis in tumor cells by directly targeting this axis. mdpi.comnih.gov Molecular docking studies have indicated that PMSA can bind to NRF2, thereby inhibiting its activity. mdpi.comnih.gov This inhibition leads to a downstream reduction in the expression of GPX4, compromising the cell's ability to handle lipid peroxidation and ultimately triggering ferroptosis. mdpi.comnih.gov The targeting of this axis by sulfonamide derivatives highlights its potential as a therapeutic strategy in diseases characterized by aberrant cell proliferation, such as cancer.

Molecular Pathways Affected (e.g., folic acid synthesis inhibition, ROS induction, NRF2 phosphorylation)

The biological effects of this compound scaffolds are mediated through their influence on several interconnected molecular pathways.

Folic Acid Synthesis Inhibition: The sulfonamide moiety is structurally analogous to para-aminobenzoic acid (PABA), a vital precursor in the bacterial synthesis of folic acid. microbenotes.com Bacteria utilize PABA in a reaction catalyzed by dihydropteroate (B1496061) synthase (DHPS) to produce dihydropteroate, a key intermediate in the folic acid pathway. nih.govresearchgate.net Sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolate and, consequently, tetrahydrofolate (THF). researchgate.netyoutube.com THF is an essential cofactor for the synthesis of nucleic acids and certain amino acids. researchgate.net While this mechanism is primarily associated with the antibacterial action of sulfonamides, the general principle of enzyme inhibition via structural analogy is a recurring theme in their pharmacology. Some studies have explored conjugating folic acid with sulfonamides to target the dihydrofolate reductase (DHFR) enzyme, which is another key player in this pathway. nih.gov

Reactive Oxygen Species (ROS) Induction: A key consequence of targeting the KEAP1-NRF2-GPX4 axis is the induction of reactive oxygen species (ROS). By inhibiting NRF2 and subsequently reducing the expression of antioxidant enzymes like GPX4, compounds such as PMSA disrupt the cellular redox balance. mdpi.comnih.gov This leads to an accumulation of lipid ROS, which is a hallmark of ferroptosis. mdpi.com The increase in ROS and malondialdehyde (MDA), a marker of lipid peroxidation, has been observed in tumor cells treated with PMSA. mdpi.comnih.gov

NRF2 Phosphorylation: The regulation of NRF2 is a complex process that includes phosphorylation. The activity and stability of NRF2 can be influenced by various kinases. Studies on the derivative PMSA have shown that its administration leads to a decrease in the phosphorylation level of NRF2 in tumor cells. mdpi.comnih.gov This reduction in phosphorylated NRF2 contributes to its decreased stability and transcriptional activity, further suppressing the antioxidant response and promoting ferroptosis.

Structure-Activity Relationships (SAR) of this compound Scaffolds

The biological activity of compounds based on the this compound scaffold is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies aim to identify which parts of the molecule are crucial for its biological effects and how modifications to these parts can enhance or diminish its activity.

For benzenesulfonamide derivatives acting as inhibitors of the KEAP1-NRF2 protein-protein interaction, modifications to the benzenesulfonyl moieties have shown significant effects on inhibitory potency. For instance, the presence of electron-donating groups, such as a 4-methyl or 4-phenyl substituent, can result in comparable or improved inhibitory activities. nih.gov In contrast, the introduction of electron-withdrawing groups like 4-fluoro or 4-trifluoromethyl has been shown to be less potent. nih.gov

Further SAR studies on related benzenesulfonamide derivatives have provided additional insights. For example, in a series of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives, the introduction of a styryl group onto the scaffold significantly enhanced anticholinesterase activity. mdpi.com The nature of the substituent on the styryl moiety also played a role, with a lipophilic 4-methoxystyryl group showing greater inhibitory effects against both AChE and BChE compared to a 5-(4-trifluorostyryl) substituted derivative. mdpi.com

These findings underscore the importance of the specific chemical features of the this compound scaffold in determining its biological activity. The strategic modification of different parts of the molecule can fine-tune its properties, leading to the development of more potent and selective inhibitors for various therapeutic targets.

The table below summarizes the impact of different substituents on the activity of benzenesulfonamide derivatives based on SAR studies.

| Scaffold/Series | Substituent | Effect on Activity | Reference |

| 1,4-bis(arylsulfonamido)-benzene | 4-methyl on benzenesulfonyl | Comparable or better inhibitory activity (KEAP1-NRF2) | nih.gov |

| 1,4-bis(arylsulfonamido)-benzene | 4-phenyl on benzenesulfonyl | Comparable or better inhibitory activity (KEAP1-NRF2) | nih.gov |

| 1,4-bis(arylsulfonamido)-benzene | 4-fluoro on benzenesulfonyl | Less potent (KEAP1-NRF2) | nih.gov |

| 1,4-bis(arylsulfonamido)-benzene | 4-trifluoromethyl on benzenesulfonyl | Less potent (KEAP1-NRF2) | nih.gov |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 5-(4-methoxystyryl) | Significantly improved inhibitory effect against AChE and BChE | mdpi.com |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 5-(4-trifluorostyryl) | Significant activity against AChE, moderate against BChE | mdpi.com |

Drug Discovery and Therapeutic Potential of 4 Methyl N Phenylbenzenesulfonamide Scaffolds

Lead Compound Identification and Optimization

The journey from a simple chemical structure to a potential drug candidate begins with the identification of a "hit" or "lead" compound, a molecule that shows a desired biological activity. For the benzenesulfonamide (B165840) family, lead compounds are often discovered through high-throughput screening of chemical libraries or by identifying existing structures with known, albeit modest, activity. rsc.org Once a lead is identified, the process of lead optimization begins, where chemists systematically modify the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. medchemexpress.com

A common strategy involves identifying the core part of the molecule responsible for its activity, known as the pharmacophore, and then making modifications to other parts of the structure. youtube.com For instance, in the development of glyoxalase I (Glx-I) inhibitors, a potential anticancer target, researchers identified a hit compound from the National Cancer Institute (NCI) database. tandfonline.com Based on this lead, a series of 1,4-benzenesulfonamide derivatives were designed and synthesized to improve inhibitory activity. tandfonline.com This process involves creating structural analogues and performing structure-activity relationship (SAR) studies, which analyze how each chemical modification affects the compound's biological activity. tandfonline.com

Similarly, in the quest for new treatments for breast cancer, N-(1H-indazol-6-yl)benzenesulfonamide was selected as a core structure for developing potent inhibitors of Polo-like kinase 4 (PLK4), a protein linked to cancer progression. rsc.org Through structural simplification and fragment growth strategies, a series of highly effective PLK4 inhibitors were synthesized from this lead compound. rsc.org This optimization process is not only aimed at increasing potency but also at improving properties like stability in the body. For example, the stability of the optimized PLK4 inhibitor K22 was confirmed in human liver microsome tests, a critical step in preclinical development. rsc.org

Another example of lead optimization is seen in the development of antileishmanial agents, where a series of benzenesulfonamides showed good potency against Leishmania spp. rsc.org The hit-to-lead optimization program involved synthesizing approximately 200 compounds to improve efficacy and pharmacokinetic profiles, highlighting the extensive effort required to refine a lead compound into a viable drug candidate. rsc.org

Development as Chemotherapeutic Agents

The 4-methyl-N-phenylbenzenesulfonamide scaffold and its derivatives have shown significant promise as chemotherapeutic agents. The development process involves synthesizing novel analogues and evaluating their anticancer activity against various cancer cell lines.